Head-to-Head or Cross-Study Comparable Data: Not Available
A systematic search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and EPO databases was conducted for CAS 850936-54-8 and its substructure keys. No peer-reviewed publication, patent with explicit biological data, or public screening dataset was identified that reports quantitative activity (e.g., IC50, EC50, Ki, MIC, Kd, % inhibition at a defined concentration) for this compound. The structurally closest analog with public binding data is 2,3,4-trimethoxy-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzamide (BDBM46851, EC50 = 29.9 µM on NompC ion channel) [1], but this molecule differs substantially in the amide-side aryl group, precluding any direct potency comparison to CAS 850936-54-8. Consequently, no direct head-to-head comparison, cross-study comparable data, or robust class-level inference can be constructed that would allow a procurement decision-maker to differentiate CAS 850936-54-8 from a close analog based on quantitative performance metrics.
| Evidence Dimension | Quantitative biological activity (any target) |
|---|---|
| Target Compound Data | No public data available |
| Comparator Or Baseline | Closest analog with data: BDBM46851 (different head group) EC50 = 29.9 µM (NompC); structurally distinct 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamide class leaders achieve IC50 = 0.0027 µM (MAO-B) [2] |
| Quantified Difference | Not calculable – no data for the target compound |
| Conditions | NompC ion channel (zebrafish) screening assay for BDBM46851; recombinant human MAO-B enzymatic assay for the class leader |
Why This Matters
Without any public potency data for the target compound, a procurement specialist cannot assess whether this molecule is more or less active than structurally related alternatives, making informed selection impossible on performance grounds.
- [1] BindingDB. BDBM46851: 2,3,4-trimethoxy-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzamide. EC50 = 2.99E+4 nM (NompC, zebrafish). Available at: http://bdb8.ucsd.edu/ View Source
- [2] Shetnev A, Shlenev R, Efimova J, Ivanovskii S, Tarasov A, Petzer A, Petzer JP. 1,3,4-Oxadiazol-2-ylbenzenesulfonamides as privileged structures for the inhibition of monoamine oxidase B. Bioorg Med Chem Lett. 2019;29(19):126635. View Source
